molecular formula C9H14ClN3O5 B1669688 Cytarabine hydrochloride CAS No. 69-74-9

Cytarabine hydrochloride

Cat. No. B1669688
CAS RN: 69-74-9
M. Wt: 279.68 g/mol
InChI Key: KCURWTAZOZXKSJ-JBMRGDGGSA-N
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Description

Cytarabine hydrochloride, also known as Ara-C, is an antineoplastic agent used in chemotherapy . It is a pyrimidine nucleoside analogue that inhibits the synthesis of DNA . Its actions are specific for the S phase of the cell cycle . It also has antiviral and immunosuppressant properties . It is a white to off-white crystalline powder which is freely soluble in water and slightly soluble in alcohol and in chloroform .


Synthesis Analysis

Cytarabine hydrochloride and its derivative ancitabine hydrochloride, which are important antileukemia drugs, have been synthesized starting from cytidine . The overall yield of cytarabine hydrochloride was 32.2% . The synthetic process is simple, convenient, and easy to operate on an industrial scale .


Molecular Structure Analysis

Cytarabine hydrochloride has a molecular formula of C9H14ClN3O5 . Its average mass is 279.678 Da and its monoisotopic mass is 279.062195 Da . It has 4 defined stereocentres .


Physical And Chemical Properties Analysis

Cytarabine hydrochloride is an odorless, white to off-white crystalline powder . It is freely soluble in water and slightly soluble in alcohol and in chloroform . Each mL contains 20 mg Cytarabine .

Mechanism of Action

Target of Action

Cytarabine hydrochloride, also known as cytosine arabinoside (ara-C), is an antimetabolite antineoplastic agent . Its primary targets are proliferating mammalian cells, especially those undergoing DNA synthesis (S-phase) in the cell cycle .

Mode of Action

Cytarabine hydrochloride acts through direct DNA damage and incorporation into DNA . It inhibits the synthesis of DNA by blocking the function of DNA polymerase . This action is specific for the S phase of the cell cycle . Under certain conditions, it can also block the progression of cells from the G1 phase to the S-phase .

Biochemical Pathways

Cytarabine hydrochloride is metabolized intracellularly into its active triphosphate form (cytosine arabinoside triphosphate) . This metabolite then damages DNA by multiple mechanisms, including the inhibition of alpha-DNA polymerase, inhibition of DNA repair through an effect on beta-DNA polymerase, and incorporation into DNA . Biochemical modulation of cytarabine by nucleoside analogs such as fludarabine and cladribine has been shown to stimulate the cytarabine triphosphate accumulation by the inhibition of ribonucleotide reductase .

Pharmacokinetics

Cytarabine hydrochloride is metabolized by deoxycytidine kinase and other nucleotide kinases to the nucleotide triphosphate, an effective inhibitor of DNA polymerase . It is inactivated by a pyrimidine nucleoside deaminase, which converts it to the non-toxic uracil derivative . The balance of kinase and deaminase levels may be an important factor in determining sensitivity or resistance of the cell to cytarabine .

Result of Action

The result of cytarabine hydrochloride’s action is the inhibition of DNA synthesis, which leads to cell death . This is particularly effective in rapidly dividing cells, such as cancer cells . The drug is cytotoxic to a wide variety of proliferating mammalian cells in culture .

Action Environment

The action of cytarabine hydrochloride can be influenced by environmental factors. For instance, the drug is often used in combination with other chemotherapeutic agents to enhance its efficacy . The individual variability in clinical response to treatments among patients is associated with intracellular accumulation of Ara-CTP due to genetic variants related to metabolic enzymes .

Safety and Hazards

Cytarabine can cause a severe decrease in the number of blood cells in your bone marrow . This may cause certain symptoms and may increase the risk that you will develop a serious infection or bleeding . Other side effects include bone marrow suppression, vomiting, diarrhea, liver problems, rash, ulcer formation in the mouth, and bleeding . Other serious side effects include loss of consciousness, lung disease, and allergic reactions . Use during pregnancy may harm the baby .

Future Directions

Cytarabine is also being studied in the treatment of other types of cancer . It is also available in a different form, combined with Daunorubicin Hydrochloride .

properties

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
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InChI

InChI=1S/C9H13N3O5.ClH/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16);1H/t4-,6-,7+,8-;/m1./s1
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InChI Key

KCURWTAZOZXKSJ-JBMRGDGGSA-N
Source PubChem
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Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.Cl
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Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O.Cl
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Molecular Formula

C9H13N3O5.ClH, C9H14ClN3O5
Record name CYTARABINE HYDROCHLORIDE
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Related CAS

147-94-4 (Parent)
Record name Cytarabine hydrochloride [USAN]
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DSSTOX Substance ID

DTXSID5024891
Record name Cytarabine hydrochloride
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Molecular Weight

279.68 g/mol
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Physical Description

Crystals (from aqueous ethanol) or fluffy white powder. (NTP, 1992)
Record name CYTARABINE HYDROCHLORIDE
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Solubility

>42 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 63 °F (NTP, 1992)
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Record name CYTARABINE HYDROCHLORIDE
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Product Name

Cytarabine hydrochloride

CAS RN

69-74-9
Record name CYTARABINE HYDROCHLORIDE
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Record name Cytarabine hydrochloride
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Record name 1-β-D-arabinofuranosylcytosine hydrochloride
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Melting Point

356 to 360 °F (NTP, 1992)
Record name CYTARABINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cytarabine hydrochloride
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Cytarabine hydrochloride
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Cytarabine hydrochloride
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Cytarabine hydrochloride
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Cytarabine hydrochloride
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Cytarabine hydrochloride

Q & A

Q1: What is the mechanism of action of Cytarabine hydrochloride?

A1: Cytarabine hydrochloride is an antimetabolite analogue of cytidine, a nucleoside naturally found in DNA. Its mechanism involves intracellular conversion to Cytarabine triphosphate, which then competes with cytidine for incorporation into DNA. [] Due to the presence of arabinose sugar instead of ribose, Cytarabine sterically hinders DNA replication, particularly during the S phase of the cell cycle. [] Additionally, it inhibits DNA polymerase, further suppressing DNA replication and repair. []

Q2: How effective is Cytarabine hydrochloride in treating leukemia?

A2: Cytarabine hydrochloride is considered a cornerstone in the treatment of acute leukemia. [] Studies demonstrate its effectiveness in inducing remission, especially when administered intravenously in five-day courses. [] It serves as a potent single agent and exhibits synergistic effects when combined with other chemotherapeutic drugs like cyclophosphamide, vincristine, and prednisone. []

Q3: What are the limitations of using Cytarabine hydrochloride in treating leukemia?

A3: Despite its efficacy, Cytarabine hydrochloride's short biological half-life necessitates frequent administration. [] Additionally, leukemia cells can develop resistance to Cytarabine hydrochloride, limiting its long-term effectiveness. [] One mechanism of resistance involves decreased activity of deoxycytidine kinase, the enzyme responsible for converting Cytarabine to its active triphosphate form. []

Q4: Are there any strategies to overcome Cytarabine hydrochloride resistance?

A4: Research focuses on developing novel drug delivery systems to improve Cytarabine hydrochloride's therapeutic index. One approach involves encapsulating the drug in nanoparticles, which can enhance its stability in biological fluids, facilitate targeted delivery to tumor cells, and sustain drug release for prolonged periods. [] This strategy aims to reduce dosing frequency and potentially circumvent resistance mechanisms.

Q5: What analytical techniques are used to study Cytarabine hydrochloride?

A5: Several analytical techniques are employed for characterizing and quantifying Cytarabine hydrochloride. High-performance liquid chromatography (HPLC) is commonly used for determining drug concentration in various matrices, including pharmaceutical formulations and biological samples. [] Ultra-performance liquid chromatography (UPLC) offers enhanced sensitivity and resolution for analyzing Cytarabine hydrochloride and its related substances. []

Q6: Can you elaborate on the UPLC method for analyzing Cytarabine hydrochloride?

A6: The UPLC method utilizes an Inertsil ODS-3 C18 column with a mobile phase consisting of phosphate buffer and methanol in a gradient elution mode. [] The detection wavelength is set at 254 nm, and the column temperature is maintained at 40°C. [] This method exhibits excellent linearity, precision, stability, reproducibility, and accuracy for quantifying Cytarabine hydrochloride and its impurities. []

Q7: Are there alternative drug delivery systems for Cytarabine hydrochloride besides nanoparticles?

A7: Yes, researchers are exploring other drug delivery systems to improve Cytarabine hydrochloride's therapeutic profile. One approach involves incorporating the drug into multivesicular liposomes, which have demonstrated sustained drug release properties. [] Studies in rabbits showed that subconjunctival administration of Cytarabine hydrochloride encapsulated in multivesicular liposomes significantly prolonged drug residence time in ocular tissues compared to conventional formulations. []

Q8: How does Cytarabine hydrochloride impact intracellular calcium levels?

A8: Research suggests that Cytarabine hydrochloride can affect intracellular calcium homeostasis. Studies on the K562 leukemia cell line revealed a significant decrease in intracellular free calcium concentration upon treatment with Cytarabine hydrochloride. [] This finding suggests that apart from its established effects on DNA and RNA synthesis, Cytarabine hydrochloride might also influence cellular processes regulated by calcium signaling. []

Q9: Can Cytarabine hydrochloride be used for treating conditions other than leukemia?

A9: While primarily used for leukemia, research explores Cytarabine hydrochloride's potential in treating other conditions. For instance, studies investigated its efficacy in managing ocular proliferative disorders, utilizing multivesicular liposomes for targeted and sustained drug delivery to the eye. [] This approach aims to enhance therapeutic outcomes while minimizing systemic side effects.

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